4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE
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Overview
Description
4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-ones. Chromen-2-ones, also known as coumarins, are a group of naturally occurring and synthetic compounds with a wide range of biological activities. The presence of the trifluoromethyl group and the chromen-2-one core in this compound makes it of particular interest in various fields of research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,8-dimethyl-2H-chromen-2-one and 3-(trifluoromethyl)phenylmethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dry acetone. Anhydrous potassium carbonate is often used as a base to facilitate the reaction.
Reaction Steps: The 4,8-dimethyl-2H-chromen-2-one is first alkylated with 3-(trifluoromethyl)phenylmethanol in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may also be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and molecular interactions
Mechanism of Action
The mechanism of action of 4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The chromen-2-one core can interact with various biological pathways, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,7,8-Trimethoxy-3,5-dimethyl-chromen-2-one
- 2,2-Dimethylchromene derivatives
- Methyl 3-(trifluoromethyl)phenylacetate
Uniqueness
4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE is unique due to the presence of both the trifluoromethyl group and the chromen-2-one core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4,8-dimethyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3O3/c1-11-8-17(23)25-18-12(2)16(7-6-15(11)18)24-10-13-4-3-5-14(9-13)19(20,21)22/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBANBXANYLDNJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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